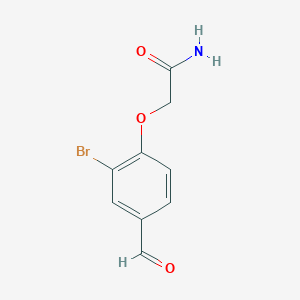

2-(2-Bromo-4-formylphenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVJQJRJYQFCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 2 Bromo 4 Formylphenoxy Acetamide and Analogues

Retrosynthetic Analysis of 2-(2-Bromo-4-formylphenoxy)acetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the amide bond, the ether linkage, and the substitutions on the aromatic ring.

A logical retrosynthetic pathway would first disconnect the amide bond, leading to 2-(2-bromo-4-formylphenoxy)acetic acid or its activated derivative and ammonia (B1221849). This disconnection is based on well-established amidation reactions.

Further deconstruction of the resulting phenoxyacetic acid intermediate involves cleaving the ether linkage. This suggests a precursor phenol (B47542), specifically 3-bromo-4-hydroxybenzaldehyde (B1265673), and a two-carbon unit that can be introduced via alkylation, such as a haloacetic acid derivative.

Finally, the substituted phenol, 3-bromo-4-hydroxybenzaldehyde, can be retrosynthetically simplified by considering the introduction of the bromo and formyl groups. This could arise from a simpler phenol, such as 4-hydroxybenzaldehyde, which would then undergo bromination, or from 3-bromophenol, which would undergo formylation. The order of these steps is crucial to ensure correct regioselectivity.

This analysis provides a strategic roadmap for the forward synthesis, highlighting the key bond-forming reactions that need to be optimized: amide formation, ether synthesis (phenol alkylation), and electrophilic aromatic substitutions (formylation and bromination).

Advanced Synthetic Pathways

The forward synthesis of this compound can be achieved through several routes, leveraging a combination of classical and modern synthetic methodologies.

Phenol Alkylation Reactions for Ether Linkage Formation

The formation of the ether bond in the target molecule is typically achieved through the Williamson ether synthesis. wikipedia.orgchem-station.com This method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide. wikipedia.org The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming the ether linkage. wikipedia.orgmasterorganicchemistry.com

For the synthesis of the 2-(phenoxy)acetamide core, a substituted phenol is treated with a base to generate the corresponding phenoxide. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or stronger bases like sodium hydride (NaH) for less acidic phenols. francis-press.com The resulting phenoxide is then reacted with a 2-haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide (B1266107).

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. chem-station.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Phenol Substrate | Alkylating Agent | Base | Solvent | Temperature |

| 3-Bromo-4-hydroxybenzaldehyde | 2-Chloroacetamide | K2CO3 | DMF | 80-100 °C |

| 4-Hydroxybenzaldehyde | 2-Bromoacetamide | NaOH | Acetonitrile | Reflux |

| 2-Bromophenol | Ethyl 2-bromoacetate | K2CO3 | Acetone | Reflux |

This table presents plausible reaction conditions based on general Williamson ether synthesis protocols.

The efficiency of the Williamson ether synthesis is highest with primary alkyl halides. masterorganicchemistry.com Since 2-haloacetamides are primary halides, they are excellent substrates for this reaction, leading to good yields of the desired phenoxyacetamide product.

Formylation Protocols for Substituted Aromatic Rings

The introduction of the formyl (-CHO) group onto the aromatic ring is a critical step in synthesizing the necessary precursors. wikipedia.org Formylation reactions are a form of electrophilic aromatic substitution, where an electrophilic formylating agent attacks the electron-rich aromatic ring. wikipedia.orgpurechemistry.org The choice of method depends on the nature of the substituents already present on the ring.

For electron-rich aromatic compounds like phenols, several formylation methods are effective: wikipedia.org

Vilsmeier-Haack Reaction: This is a mild and widely used method for formylating activated aromatic rings. chemistrysteps.comorganic-chemistry.org The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). chemistrysteps.comjocpr.com This electrophile then attacks the aromatic ring. chemistrysteps.com The reaction generally works well with compounds containing electron-donating groups. chemistrysteps.com

Duff Reaction: This method uses hexamine as the formyl source and is particularly effective for the ortho-formylation of phenols. wikipedia.org The reaction requires strongly electron-donating groups on the aromatic ring. wikipedia.org

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrogen chloride under pressure with a catalyst like aluminum chloride to formylate aromatic compounds. purechemistry.orggoogle.com It is a classic method for introducing a formyl group onto benzene (B151609) and its derivatives. wikipedia.org

The regioselectivity of formylation is directed by the existing substituents. For a phenol, formylation typically occurs at the ortho or para position relative to the hydroxyl group due to its strong activating and ortho-, para-directing nature. wikipedia.orgwikipedia.org

Directed Ortho-Metalation and Electrophilic Quenching for Bromination

Achieving the specific substitution pattern of this compound, where the bromine is ortho to the ether linkage, requires a highly regioselective bromination method. While direct electrophilic bromination of a substituted phenol can sometimes yield a mixture of ortho and para isomers, Directed Ortho-Metalation (DoM) offers superior control. wikipedia.orgbaranlab.org

DoM is a powerful technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group like an amide, methoxy (B1213986), or tertiary amine, coordinates to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the nearest ortho-proton by the strong base, creating a stabilized aryllithium intermediate. wikipedia.org

In the context of this synthesis, the acetamide (B32628) group (-OCH2CONH2) can act as a DMG. The aromatic ring is treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks up organolithium aggregates and increases reactivity. baranlab.org This generates a lithiated species specifically at the ortho position.

This highly reactive aryllithium intermediate is then "quenched" by adding an electrophilic bromine source, such as molecular bromine (Br2), N-bromosuccinimide (NBS), or 1,2-dibromoethane. The lithium is replaced by a bromine atom, resulting in the exclusively ortho-brominated product.

Alternatively, standard electrophilic aromatic bromination can be employed, though with potentially less regioselectivity. libretexts.orglibretexts.org This involves reacting the aromatic substrate with a brominating agent, often in the presence of a Lewis acid catalyst like FeBr3 for less activated rings. libretexts.org For highly activated rings like phenols, a catalyst may not be necessary. wikipedia.org The regiochemical outcome is governed by the directing effects of the existing substituents.

Amide Bond Formation via Acylation of Amines

The final step in many synthetic routes to this compound is the formation of the primary amide. This is most commonly achieved through the acylation of ammonia or an ammonia equivalent. fishersci.co.uk The amide bond is a fundamental structure in many pharmaceuticals and natural products. thieme-connect.com

A common strategy involves first preparing the corresponding carboxylic acid, 2-(2-bromo-4-formylphenoxy)acetic acid. This acid is then converted into a more reactive acylating agent, such as an acyl chloride or an anhydride. fishersci.co.uk

Acyl Chloride Method: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl2) or oxalyl chloride to form the highly reactive acyl chloride. This intermediate readily reacts with ammonia (aqueous or gaseous) or ammonium (B1175870) hydroxide to yield the primary amide. fishersci.co.ukyoutube.com This approach is often referred to as the Schotten-Baumann reaction. fishersci.co.uk

Coupling Reagents: Direct coupling of the carboxylic acid with ammonia can be facilitated by peptide coupling reagents. fishersci.co.uk Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine (ammonia) to form the amide bond with high yields. fishersci.co.uk

Another route involves the direct synthesis of acetamides from amines and a two-carbon source. For instance, isopropenyl acetate (B1210297) has been used as an effective acetylating agent for amines under solvent-free conditions. researchgate.net

Table 2: Common Methods for Amide Bond Formation

| Starting Material | Reagent(s) | Key Intermediate | Product |

| Carboxylic Acid | 1. SOCl2 or (COCl)22. NH3 | Acyl Chloride | Primary Amide |

| Carboxylic Acid | EDC, NH3 | O-Acylisourea | Primary Amide |

| Amine | Acyl Chloride, Base | - | Amide |

| Amine | Acetic Anhydride | - | Acetamide |

Process Optimization for Yield and Purity Enhancement

Optimizing the synthesis of this compound involves systematically refining the reaction conditions for each step to maximize the yield of the desired product while minimizing the formation of impurities.

Key parameters for optimization include:

Catalyst Selection: In steps like formylation or bromination, the choice and amount of Lewis acid catalyst can significantly impact reaction rate and selectivity. For phenol alkylation, phase-transfer catalysts can sometimes improve the reaction between the aqueous phenoxide phase and the organic alkyl halide phase.

Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. Aprotic polar solvents like DMF or DMSO are often effective for SN2 reactions like the Williamson ether synthesis, while non-polar solvents may be preferred for certain electrophilic substitutions.

Temperature and Reaction Time: Each reaction has an optimal temperature range. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts through decomposition or side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Stoichiometry of Reagents: Adjusting the molar ratios of reactants can drive the reaction to completion. Using a slight excess of a less expensive or easily removable reagent is a common strategy to ensure the complete consumption of a more valuable substrate.

Purification Techniques: The final purity of the compound is highly dependent on the purification methods employed. Recrystallization is a powerful technique for purifying solid products, exploiting differences in solubility between the desired compound and impurities at different temperatures. Column chromatography is another versatile method for separating compounds based on their differential adsorption to a stationary phase.

Stereoselective Synthesis Approaches (if applicable to chiral analogues)

The target molecule, this compound, does not possess a stereocenter and is therefore achiral. However, the synthesis of chiral analogues is a critical aspect of medicinal chemistry, as different enantiomers of a compound can exhibit distinct pharmacological activities. Chirality could be introduced into analogues of this compound through several strategic approaches, primarily by modifying the acetamide side chain or by creating atropisomers through restricted bond rotation.

Introduction of a Chiral Center in the Acetamide Moiety:

A common strategy to create chiral analogues would be to introduce a stereocenter on the carbon atom alpha to the carbonyl group of the acetamide. This would result in analogues such as 2-(2-bromo-4-formylphenoxy)propanamide. The synthesis of such compounds could be achieved through stereoselective methods to control the configuration of the new chiral center.

One potential approach is the asymmetric alkylation of a prochiral enolate derived from 2-(2-bromo-4-formylphenoxy)acetic acid. This can be achieved using a chiral auxiliary attached to the carboxylic acid, which directs the approach of an alkylating agent to one face of the enolate. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Alternatively, catalytic enantioselective methods could be employed. For instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) could stereoselectively produce the desired chiral center.

Synthesis of Chiral Aryl Ether Analogues:

Another point for introducing chirality is within the ether linkage itself, particularly if the side chain is more complex. For example, in analogues where the acetamide is replaced by a larger, functionalized group, asymmetric etherification reactions can be employed. The asymmetric allylic substitution of phenols with Morita–Baylis–Hillman (MBH) carbonates, mediated by nucleophilic amine catalysts like cinchona alkaloids, can produce chiral aryl allyl ethers with excellent enantioselectivity (up to 95% ee). nih.govresearchgate.net This method could be adapted to create chiral precursors that are then converted to the final acetamide.

Atroposelective Synthesis of Axially Chiral Analogues:

For more structurally complex analogues, the concept of axial chirality can be explored. scienceopen.com Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If bulky substituents were introduced at the positions ortho to the ether linkage on both aromatic rings (in a biaryl ether analogue), rotation could be restricted, leading to stable, separable enantiomers.

The catalytic asymmetric synthesis of axially chiral diaryl ethers has been achieved through methods like enantioselective desymmetrization. snnu.edu.cnresearchgate.net Chiral phosphoric acid catalysts, for example, have been successfully used in the desymmetric acylation of prochiral diamines to generate C-O axially chiral diaryl ethers with high yields and enantioselectivities. snnu.edu.cn While not directly applicable to the parent compound, this strategy highlights a sophisticated approach for designing and synthesizing novel, axially chiral analogues. rsc.org

The choice of stereoselective strategy would depend on the specific structure of the desired chiral analogue. The table below summarizes potential approaches for different types of chiral analogues.

| Chiral Analogue Type | Potential Stereoselective Strategy | Key Features |

| α-Substituted Acetamide | Asymmetric alkylation using chiral auxiliaries | Well-established method, high diastereoselectivity. |

| Catalytic asymmetric hydrogenation | High enantioselectivity, uses a catalyst in small amounts. | |

| Complex Side-Chain Ethers | Asymmetric allylic O-substitution | Organocatalyzed, excellent enantioselectivity for aryl allyl ethers. nih.govresearchgate.net |

| Axially Chiral Biaryl Ethers | Atroposelective desymmetrization | Creates stable atropisomers, often uses chiral phosphoric acid catalysts. snnu.edu.cn |

Flow Chemistry and Continuous Processing in Related Synthesis

The synthesis of this compound involves several reaction types, such as aromatic bromination, etherification, and amidation, which are well-suited for adaptation to flow chemistry and continuous processing. This technology offers substantial benefits over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater scalability. rsc.orgflinders.edu.aunih.gov

Continuous Flow Bromination:

The regioselective bromination of the phenolic precursor is a key step in the synthesis. Performing this electrophilic aromatic substitution in a continuous flow reactor can significantly improve safety and control. Batch brominations often use hazardous reagents like molecular bromine and can suffer from poor selectivity and thermal runaways. mdpi.com In a flow setup, bromine can be generated in situ and mixed with the substrate in a microreactor, minimizing the inventory of hazardous materials at any given time. mdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. researchgate.net Patents describe continuous bromination processes in stirred tank reactors (CSTRs) that allow for tight control over the degree of bromination by managing the average residence time. google.comgoogle.com Efficient continuous-flow procedures for bromination using potassium hypobromite (B1234621) have also been developed, demonstrating excellent yields in very short reaction times. researchgate.net

Continuous Etherification and Aldehyde Synthesis:

The formation of the phenoxy ether linkage, typically a Williamson ether synthesis, can also be translated to a continuous process. Flow reactors facilitate the use of high temperatures and pressures safely, which can accelerate reaction rates. The efficient mixing in microreactors is particularly advantageous for biphasic reactions involving a solid base (like K₂CO₃) and a liquid phase.

Furthermore, the synthesis of the aromatic aldehyde functionality can be integrated into a flow process. For instance, benzylic photo-oxidations to produce aldehydes have been successfully performed in continuous flow using UV-A LEDs and specialized reactors that ensure effective gas-liquid mixing, achieving short residence times of around one minute. nih.govacs.org This method provides a green and scalable alternative to traditional oxidation methods.

Integrated Multi-Step Flow Synthesis:

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without isolating intermediates. rsc.org For the synthesis of this compound, one could envision a multi-step flow system:

Reactor 1 (Bromination): The phenolic starting material is continuously mixed with a brominating agent to produce the brominated phenol.

Reactor 2 (Etherification): The output from Reactor 1 is mixed with a reagent like ethyl chloroacetate (B1199739) in the presence of a base to form the ether linkage. In-line separation could remove salts.

Reactor 3 (Amidation): The resulting ester is then reacted with ammonia or an amine source at elevated temperature and pressure to form the final acetamide product.

Such an integrated process minimizes manual handling, reduces waste, and can run for extended periods to produce large quantities of the target compound. The table below outlines the potential benefits of applying flow chemistry to the key synthetic steps.

| Synthetic Step | Batch Processing Challenges | Flow Chemistry Advantages & Findings |

| Aromatic Bromination | Handling of hazardous Br₂, risk of thermal runaway, potential for over-bromination. | In situ generation of bromine enhances safety. mdpi.com Precise control of stoichiometry and temperature improves selectivity. researchgate.net High throughput and reproducibility. google.comgoogle.com |

| Ether Synthesis | Long reaction times, potential for side reactions, challenges with solid-liquid phase transfer. | Accelerated reaction rates at high temperatures/pressures. jst.org.in Enhanced mass transfer improves efficiency. nih.gov Amenable to automation and in-line purification. |

| Aldehyde Synthesis | Use of stoichiometric and often hazardous oxidants, purification challenges. | Photo-oxidation offers a greener alternative. nih.gov Short residence times can improve selectivity and prevent over-oxidation. acs.org |

| Multi-Step Process | Isolation of intermediates leads to lower overall yield and increased waste/time. | "Telescoped" reactions improve efficiency. rsc.org Reduced reactor footprint and potential for automation. mdpi.com Consistent product quality. |

By leveraging these advanced manufacturing technologies, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-(2-Bromo-4-formylphenoxy)acetamide, the ¹H NMR spectrum is expected to show distinct signals for each proton, with their chemical shifts (δ) influenced by the electronic effects of neighboring substituents.

The aldehydic proton (-CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the acetamide (B32628) group (-NH2) are expected to present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methylene (B1212753) protons (-OCH2-) would likely appear as a singlet, while the aromatic protons on the substituted benzene (B151609) ring will exhibit a characteristic splitting pattern based on their coupling with each other.

Hypothetical ¹H NMR Data for this compound (Note: The following data is a plausible representation for illustrative purposes.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | H-C(O) (aldehyde) |

| 8.12 | d | 1H | Ar-H |

| 7.95 | dd | 1H | Ar-H |

| 7.15 | d | 1H | Ar-H |

| 7.50 (br s) | br s | 2H | -NH2 |

| 4.75 | s | 2H | -OCH2- |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment.

The carbonyl carbons of the aldehyde and amide groups are expected to resonate at the most downfield positions, typically above 160 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon bearing the bromine atom and the oxygen-substituted carbon showing characteristic shifts. The aliphatic methylene carbon will be found at a more upfield position.

Hypothetical ¹³C NMR Data for this compound (Note: The following data is a plausible representation for illustrative purposes.)

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C=O (aldehyde) |

| 168.0 | C=O (amide) |

| 158.2 | Ar-C-O |

| 135.1 | Ar-C |

| 132.8 | Ar-C |

| 131.5 | Ar-C-CHO |

| 115.4 | Ar-C-Br |

| 113.9 | Ar-C |

| 68.7 | -OCH2- |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the coupling between the aromatic protons, helping to definitively assign their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the direct assignment of the protonated aromatic and methylene carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C9H8BrNO3), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the correct molecular formula.

Hypothetical HRMS Data for this compound (Note: The following data is a plausible representation for illustrative purposes.)

| Ion | Theoretical m/z | Observed m/z |

| [M+H]⁺ | 257.9760 | 257.9763 |

| [M+Na]⁺ | 280.9579 | 280.9581 |

The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the 79Br and 81Br isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to assess the purity of a compound and confirm its identity.

LC-MS : In LC-MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. This technique would be suitable for analyzing the purity of a this compound sample. A pure sample would ideally show a single chromatographic peak, and the mass spectrum of this peak would correspond to the molecular weight of the target compound.

GC-MS : GC-MS is used for the analysis of volatile and thermally stable compounds. Depending on the thermal stability of this compound, GC-MS could also be employed for purity assessment. The retention time in the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum confirms its identity. The fragmentation pattern observed in the mass spectrum can also provide structural information that complements the data from NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the molecular structure of "this compound" by probing the vibrations of its chemical bonds. Each functional group within the molecule vibrates at a characteristic frequency, providing a unique spectral fingerprint.

Infrared (IR) spectroscopy is employed to identify the key functional groups present in "this compound". The spectrum reveals absorption bands corresponding to the specific vibrational modes of the amide, aldehyde, aromatic ether, and bromo-substituted aromatic ring.

The primary amide group (-CONH₂) is identifiable by a pair of stretching vibration bands for the N-H bond, typically found in the 3400-3200 cm⁻¹ region, representing asymmetric and symmetric stretching, respectively. A strong absorption peak, known as the Amide I band, arises from the C=O stretching vibration and is expected around 1680-1650 cm⁻¹. The N-H bending vibration, or Amide II band, typically appears near 1600 cm⁻¹.

The aldehyde functional group (-CHO) is characterized by a distinct C=O stretching vibration, which generally occurs at a higher frequency than the amide carbonyl, often between 1710-1685 cm⁻¹. Further confirmation of the aldehyde group comes from the characteristic C-H stretching vibrations, which typically appear as a pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The aromatic part of the molecule, a substituted benzene ring, gives rise to C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The presence of the ether linkage (Ar-O-CH₂) is confirmed by strong C-O stretching bands, typically observed around 1250 cm⁻¹ for the aryl-alkyl ether bond. The C-Br bond vibration is expected in the lower frequency region of the spectrum, generally between 600-500 cm⁻¹.

Fourier-Transform Infrared (FTIR) spectroscopy provides a high-resolution spectrum, allowing for a more detailed analysis of the vibrational modes of "this compound". researchgate.netnih.gov While specific experimental data for the title compound is not detailed in the available literature, analysis of the closely related non-brominated analog, "2-(2-Formylphenoxy)acetamide," reveals characteristic peaks that serve as a strong comparative basis. researchgate.net For this analog, distinct peaks are observed for the NH₂ stretching (3481 and 3402 cm⁻¹), aldehyde C=O stretching (1682 cm⁻¹), and amide C=O stretching (1598 cm⁻¹). researchgate.net

For "this compound," a similar pattern is anticipated, with expected shifts due to the electronic influence of the bromine substituent. The detailed assignments of the principal vibrational frequencies are summarized in the table below.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | Primary Amide | 3400 - 3200 |

| C-H Stretching | Aromatic Ring | 3100 - 3000 |

| C-H Stretching | Methylene (-CH₂-) | 2960 - 2850 |

| C-H Stretching | Aldehyde | 2850 & 2750 |

| C=O Stretching | Aldehyde | 1710 - 1685 |

| C=O Stretching (Amide I) | Primary Amide | 1680 - 1650 |

| N-H Bending (Amide II) | Primary Amide | 1620 - 1580 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| C-O-C Asymmetric Stretching | Aryl-Alkyl Ether | 1260 - 1200 |

| C-N Stretching | Primary Amide | ~1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The chromophores in "this compound"— a substituted benzene ring containing a formyl group and an amide group—absorb UV radiation, causing electrons to be promoted to higher energy orbitals.

The spectrum is expected to show distinct absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, are associated with the π-electron system of the aromatic ring and the carbonyl groups. The n→π* transitions, which are generally of lower intensity, arise from the promotion of a non-bonding electron (from the oxygen atoms in the carbonyl and ether groups) to an anti-bonding π* orbital.

Studies on the analogous compound "2-(2-Formylphenoxy)acetamide" show notable absorption bands at 271 nm and 314 nm, attributed to n→π* and π→π* transitions, respectively. researchgate.net For "this compound," the presence of the bromine atom, an auxochrome, is expected to cause a bathochromic (red) shift, moving these absorption maxima to slightly longer wavelengths due to its electron-donating resonance effect and influence on the molecular orbitals.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Associated Chromophore | Predicted Wavelength (λ_max) |

|---|---|---|

| n→π* | Carbonyl groups (C=O) | ~275 - 285 nm |

X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystal Packing

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. nih.govrigaku.com

While the complete single-crystal structure of "this compound" is not described in the referenced literature, data from highly analogous compounds allow for a strong prediction of its crystallographic properties. The non-brominated parent compound, "2-(2-Formylphenoxy)acetamide," has been analyzed by single-crystal XRD and was found to crystallize in a monoclinic system with the centrosymmetric space group P2₁/n. researchgate.net Similarly, a related compound, "2-Bromo-N-(4-bromo-phenyl)acetamide," also crystallizes in the monoclinic P2₁/n space group. nih.govresearchgate.net The recurrence of this crystal system suggests that "this compound" is also likely to adopt a monoclinic structure.

The introduction of the bulky bromine atom onto the phenyl ring would be expected to significantly alter the unit cell parameters and molecular packing compared to the non-brominated analog, influencing intermolecular interactions such as hydrogen bonding and potentially introducing halogen bonding.

Table 3: Crystal Data for the Analogous Compound 2-(2-Formylphenoxy)acetamide researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | 90 |

| β (°) | Value not specified |

| γ (°) | 90 |

| Volume (ų) | Value not specified |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula to verify its accuracy and purity.

The molecular formula for "this compound" is C₉H₈BrNO₃, with a corresponding molecular weight of 258.07 g/mol . chemscene.com The theoretical elemental composition is calculated based on this formula. Experimental validation via elemental analysis is a crucial step to confirm that the synthesized compound corresponds to the expected empirical formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Theoretical Mass % |

|---|---|---|---|

| Carbon | C | 12.011 | 41.88% |

| Hydrogen | H | 1.008 | 3.12% |

| Bromine | Br | 79.904 | 30.96% |

| Nitrogen | N | 14.007 | 5.43% |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-Formylphenoxy)acetamide |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 2-(2-Bromo-4-formylphenoxy)acetamide, DFT calculations are employed to determine its optimized geometry, electronic properties, and vibrational frequencies, providing a detailed theoretical characterization of the molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govscirp.org

In this compound, the HOMO is expected to be localized primarily on the phenoxy ring, which is rich in π-electrons, while the LUMO is anticipated to be distributed over the electron-withdrawing formyl and acetamide (B32628) groups. The presence of the electronegative bromine atom and the carbonyl groups tends to lower the energy levels of both the HOMO and LUMO. The calculated energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov A smaller energy gap would suggest higher polarizability and a greater ease of electronic excitation. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Properties This interactive table contains theoretically derived data for this compound, based on typical DFT calculation results for analogous compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Potential (μ) describes the tendency of electrons to escape from a system.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω) measures the propensity of a species to accept electrons.

These parameters are calculated using the following equations, based on Koopmans' theorem:

χ = -½ (EHOMO + ELUMO)

μ = ½ (EHOMO + ELUMO)

η = ½ (ELUMO - EHOMO)

ω = μ² / (2η)

For this compound, these descriptors help to predict its behavior in chemical reactions, indicating its potential as either an electrophile or a nucleophile.

Table 2: Theoretical Global Reactivity Descriptors This interactive table presents calculated reactivity descriptors for this compound, derived from the theoretical HOMO-LUMO energies.

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.50 |

| Chemical Potential (μ) | -4.50 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 4.31 |

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like this compound, conformational analysis is crucial to identify the preferred spatial orientation of its constituent parts. nih.gov

Key conformational features include the torsion angles defining the orientation of the acetamide side chain relative to the phenoxy ring. Studies on similar phenoxyacetic acid and acetamide derivatives show that the side chain can adopt either a synclinal or antiperiplanar conformation. researchgate.net The optimized geometry would reveal the planarity of the phenyl ring and the precise bond lengths and angles, which are influenced by the electronic effects of the bromo and formyl substituents.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the characteristic stretching, bending, and torsional motions of its atoms. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.netrsc.org

For this compound, key vibrational modes would include:

N-H stretching of the amide group.

C=O stretching of the amide and aldehyde functionalities.

C-O-C stretching of the ether linkage.

Aromatic C-H and C=C stretching.

C-Br stretching.

A comparison between calculated and experimental spectra allows for a detailed understanding of the molecule's vibrational properties. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This interactive table lists the theoretically expected wavenumber ranges for the main functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3350 - 3450 |

| Amide | C=O Stretch | 1670 - 1690 |

| Aldehyde | C=O Stretch | 1695 - 1715 |

| Ether | C-O-C Asymmetric Stretch | 1230 - 1260 |

| Aryl Bromide | C-Br Stretch | 550 - 650 |

Intermolecular Interaction Analysis

In the solid state, the properties of a molecular crystal are governed by the network of non-covalent interactions that hold the molecules together. These interactions, though weaker than covalent bonds, are critical in determining the crystal packing, stability, and physical properties. mdpi.com

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

H···H contacts: Typically the most abundant interaction, arising from the numerous hydrogen atoms on the molecule's periphery. researchgate.net

O···H/H···O contacts: Representing classical N-H···O hydrogen bonds between the amide groups and possible weaker C-H···O interactions involving the formyl and ether oxygen atoms. nih.gov

Br···H/H···Br contacts: Indicating interactions involving the bromine atom.

C···H/H···C contacts: Corresponding to C-H···π interactions between the edge of one aromatic ring and the face of another. nih.gov

The presence of a bromine atom also introduces the possibility of halogen bonding (e.g., C-Br···O), which can be a significant directional interaction influencing crystal packing.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This interactive table shows the theoretically anticipated percentage contributions of the most significant intermolecular contacts for this compound.

| Contact Type | Predicted Contribution (%) |

| H···H | 35 - 45% |

| O···H/H···O | 20 - 30% |

| C···H/H···C | 10 - 15% |

| Br···H/H···Br | 8 - 12% |

| Other | 5 - 10% |

Two-Dimensional Fingerprint Plots for Interaction Fingerprinting

Two-dimensional (2D) fingerprint plots, derived from Hirshfeld surface analysis, are a valuable tool for summarizing and visualizing intermolecular interactions within a crystal lattice. These plots map the distances from any point on the molecular surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). The resulting plot provides a unique "fingerprint" of the crystal packing, highlighting the nature and prevalence of different intermolecular contacts.

For this compound, a hypothetical 2D fingerprint plot would be expected to reveal the relative contributions of various non-covalent interactions. Given the elemental composition of the molecule (containing bromine, oxygen, nitrogen, hydrogen, and carbon), the key interactions would involve these atoms. The plot would likely be dominated by contacts involving hydrogen atoms due to their prevalence on the molecular surface.

The primary interactions anticipated for this compound are:

H···H contacts: These are typically the most abundant interactions and appear as a large, diffuse region in the middle of the fingerprint plot.

O···H/H···O contacts: These represent hydrogen bonds and other polar interactions involving the formyl and acetamide groups. They would appear as distinct "wings" or "spikes" on the plot.

Br···H/H···Br contacts: These interactions, which can be considered weak hydrogen bonds or dihalogen bonds, would also form characteristic wings on the plot.

C···H/H···C contacts: These represent van der Waals interactions and are also common.

The table below provides a hypothetical breakdown of the percentage contributions of the major intermolecular contacts for this compound, as would be derived from a 2D fingerprint plot analysis. This data is illustrative and based on typical values for similar organic molecules.

| Interaction Type | Hypothetical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most frequent type of contact, arising from van der Waals forces between hydrogen atoms on adjacent molecules. |

| O···H/H···O | 25.0 | Indicates the presence of hydrogen bonds, likely involving the amide N-H group and the carbonyl oxygens of the acetamide and formyl groups. |

| Br···H/H···Br | 15.5 | Highlights the role of the bromine atom in forming intermolecular contacts, which can be crucial for crystal packing. |

| C···H/H···C | 10.0 | Reflects weaker van der Waals interactions between carbon and hydrogen atoms. |

| Other (C···C, C···O, etc.) | 4.0 | Encompasses a range of other minor van der Waals and polar interactions. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule in a simulated environment, such as in solution.

Conformational Dynamics and Stability in Solution

MD simulations of this compound in a solvent like water can reveal its preferred conformations and the flexibility of its structure. The molecule has several rotatable bonds, including the C-O-C ether linkage and the C-C bond of the acetamide side chain. The simulation would track the torsional angles of these bonds over time, allowing for the identification of stable conformers and the energy barriers between them.

Key parameters that would be analyzed from an MD simulation of this compound include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Torsional Angle Distributions: To determine the preferred rotational states of the key dihedral angles.

Radial Distribution Functions (RDFs): To analyze the solvation shell of the molecule and its interactions with solvent molecules.

The following table outlines a hypothetical set of results from a 100-nanosecond MD simulation of this compound in a water box.

| Parameter | Hypothetical Finding | Interpretation |

|---|---|---|

| Average RMSD | 2.5 ± 0.5 Å | Indicates that the molecule reaches a stable conformational state during the simulation. |

| Highest RMSF Region | Acetamide group | Suggests that the acetamide side chain is the most flexible part of the molecule. |

| Dominant Conformer | Anti-periplanar for the C-O-C-C torsion | Reveals the most stable arrangement of the phenoxy and acetamide moieties. |

| Solvent Accessible Surface Area (SASA) | Stable around 350 Ų | Provides information about the molecule's exposure to the solvent. |

Simulated Ligand-Receptor Interaction Dynamics (General Principles)

MD simulations are also instrumental in studying the interactions between a ligand, such as this compound, and a biological receptor, typically a protein. These simulations can provide insights into the binding process, the stability of the ligand-receptor complex, and the specific interactions that mediate binding.

The general principles of simulating ligand-receptor interactions involve:

Docking: Initially, a static binding pose of the ligand in the receptor's active site is predicted using molecular docking algorithms.

System Setup: The ligand-receptor complex is placed in a simulation box with solvent and ions to mimic physiological conditions.

Simulation: An MD simulation is run for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis: The trajectory is analyzed to assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies.

For this compound, an MD simulation with a hypothetical receptor would likely show the formyl and acetamide groups forming hydrogen bonds with polar residues in the binding site, while the bromo-substituted phenyl ring could engage in hydrophobic and halogen bonding interactions.

Quantum Chemical Topology Approaches (e.g., AIM, NCI)

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, provide a framework for analyzing the electron density of a molecule to characterize chemical bonding and intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM): AIM analysis partitions the electron density of a molecule into atomic basins. The properties of the electron density at the bond critical points (BCPs) between atoms provide quantitative information about the nature of the chemical bonds. For this compound, AIM analysis could be used to:

Characterize the covalent bonds within the molecule (e.g., C-C, C-O, C-N, C-Br).

Identify and characterize intramolecular hydrogen bonds.

Analyze the nature of the C-Br bond, which is expected to have a significant degree of covalent character with some polar contribution.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a visualization technique that highlights regions of non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. NCI plots typically show large, colored surfaces corresponding to different types of interactions:

Blue surfaces: Strong, attractive interactions (e.g., hydrogen bonds).

Green surfaces: Weak, van der Waals interactions.

Red surfaces: Strong, repulsive interactions (e.g., steric clashes).

An NCI analysis of a dimer of this compound would visually confirm the intermolecular interactions predicted by the 2D fingerprint plots, such as hydrogen bonding between the acetamide groups and halogen bonding involving the bromine atom.

The table below presents hypothetical QTAIM data for selected bonds in this compound, which would be obtained from a quantum chemical calculation.

| Bond | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

|---|---|---|---|

| C=O (amide) | 0.35 | -0.8 | Typical values for a polar covalent double bond. |

| C-N (amide) | 0.28 | -0.5 | Indicates a covalent bond with some double bond character due to resonance. |

| C-Br | 0.15 | +0.1 | Characteristic of a polar covalent bond, with the positive Laplacian indicating some charge depletion. |

| N-H···O (intramolecular) | 0.02 | +0.05 | Suggests a weak intramolecular hydrogen bond. |

Chemical Reactivity and Reaction Mechanisms of 2 2 Bromo 4 Formylphenoxy Acetamide

Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

Electrophilic aromatic substitution (EAS) on the phenoxy ring of 2-(2-Bromo-4-formylphenoxy)acetamide is governed by the cumulative electronic effects of the three substituents: the bromo group, the formyl group, and the acetamido-ether linkage (-OCH₂CONH₂). Each substituent exerts a distinct influence on the reactivity of the ring and the regioselectivity of the substitution.

-OCH₂CONH₂ Group: The oxygen atom of the ether linkage is an activating group. Through the +R (resonance) effect, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. organicchemistrytutor.comuobabylon.edu.iqncert.nic.in This makes the ring more susceptible to attack by electrophiles.

-Br (Bromo) Group: Halogens are a unique class of substituents. They are weakly deactivating due to their -I (inductive) effect, which withdraws electron density from the ring. uobabylon.edu.iq However, they are ortho-, para-directors because their lone pairs can participate in resonance (+R effect), stabilizing the arenium ion intermediate when substitution occurs at these positions. youtube.com

-CHO (Formyl) Group: The aldehyde is a moderately deactivating group. Both its inductive (-I) and resonance (-R) effects withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. organicchemistrytutor.com This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.org

Substitution is predicted to occur at the positions ortho and para to the acetamido-ether group (C3 and C5) that are not already substituted. Position C3 is sterically hindered by the adjacent bromo group. Therefore, the most likely position for electrophilic attack is C5, which is ortho to the activating ether group and meta to the deactivating formyl group.

Table 1: Directing Effects of Substituents on the Phenoxy Ring

| Substituent | Position on Ring | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OCH₂CONH₂ | C1 | Activating | Ortho, Para |

| -Br | C2 | Weakly Deactivating | Ortho, Para |

| -CHO | C4 | Moderately Deactivating | Meta |

Nucleophilic Reactivity of the Bromine Substituent (e.g., SN₂ pathways, coupling reactions)

The bromine atom attached to the aromatic ring is generally unreactive towards classical nucleophilic aromatic substitution (SₙAr) pathways unless under forcing conditions. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent for aryl bromides. mdpi.com The reactivity trend for aryl halides in such couplings is typically I > Br > Cl. mdpi.com

Common Coupling Reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, leading to biaryl compounds.

Heck Coupling: Reaction with an alkene to form a substituted alkene. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond, yielding an arylethyne derivative. acs.org

Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) to form a C-N bond, yielding an N-arylated product.

Stille Coupling: Reaction with an organotin compound to form a C-C bond.

These reactions provide a powerful platform for elaborating the core structure of this compound into more complex molecular architectures.

Table 2: Potential Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-Aryl |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl-Alkyne |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | Aryl-Amine |

Carbonyl Reactivity of the Formyl Group (e.g., condensation, oxidation, reduction)

The formyl (aldehyde) group is a highly reactive functional group capable of undergoing a wide variety of transformations.

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in base-catalyzed condensation reactions like the Knoevenagel condensation. For instance, reaction with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would lead to a new α,β-unsaturated dinitrile product via a Michael addition. arkat-usa.org This reactivity is central to its use in multicomponent reactions for building complex heterocyclic systems. arkat-usa.org

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using a range of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O). This would convert the molecule to 2-(2-Bromo-4-carboxyphenoxy)acetamide.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more powerful ones like lithium aluminum hydride (LiAlH₄). This transformation yields 2-(2-Bromo-4-(hydroxymethyl)phenoxy)acetamide.

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the formyl group can be converted into a new C-N bond, forming a secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the C=O double bond into a C=C double bond, providing a route to various alkene derivatives.

Table 3: Key Transformations of the Formyl Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Knoevenagel Condensation | Malononitrile, Base | Dicyanovinyl group (-CH=C(CN)₂) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) |

Amide Group Reactivity (e.g., hydrolysis, N-alkylation)

The primary amide functional group (-CONH₂) also possesses distinct reactivity, although it is generally less reactive than the aldehyde.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-(2-Bromo-4-formylphenoxy)acetic acid, and ammonia (B1221849). This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH).

Dehydration: Treatment with a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) can convert the primary amide into a nitrile (-C≡N).

N-Alkylation: While direct alkylation is difficult, the amide nitrogen can be deprotonated with a very strong base to form an amidate anion, which can then act as a nucleophile to react with an alkyl halide. This is not a common transformation for primary amides without specific activation.

Hofmann Rearrangement: In the presence of bromine and a strong base, the primary amide can undergo rearrangement to form a primary amine with one fewer carbon atom. This would be a complex reaction given the other reactive sites on the molecule.

Cyclization and Heterocycle Formation Reactions

The strategic placement of the formyl group and other reactive sites makes this compound an excellent precursor for the synthesis of various heterocyclic compounds. The formyl group acts as an electrophilic carbon that can react with dinucleophiles to form rings.

Quinoxaline (B1680401) Synthesis: A prominent application is the synthesis of quinoxaline derivatives. nih.gov Quinoxalines are typically formed by the condensation of an aromatic 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound. nih.govresearchgate.net The formyl group of this compound can serve as one of the required carbonyls in a reaction with a suitable partner to build the quinoxaline core.

Fused Pyran Synthesis: The molecule can participate in multicomponent reactions to form complex heterocycles. For example, a three-component reaction between 2-(4-formylphenoxy)-N-(aryl)acetamide (a related structure), malononitrile, and an active methylene compound like 4-hydroxycoumarin (B602359) can yield fused 4H-pyran systems. arkat-usa.org This reaction proceeds through a sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Table 4: Examples of Heterocycle Formation

| Target Heterocycle | Co-reactant(s) | Key Reaction Type |

|---|---|---|

| Quinoxaline | o-Phenylenediamine | Condensation/Cyclization |

| Fused 4H-Pyran | Malononitrile, Active Methylene Cmpd. | Multicomponent Condensation/Cyclization |

| Imidazoles | Ammonia, Aldehyde | Debus-Radziszewski imidazole (B134444) synthesis |

Investigation of Reaction Kinetics and Thermodynamics

Detailed studies on the reaction kinetics and thermodynamics of this compound are not widely available in the surveyed literature. However, the principles of physical organic chemistry allow for predictions regarding its reactivity.

Kinetics: The rate of reactions will be heavily influenced by the electronic nature of the substituents. For electrophilic aromatic substitution, the presence of the deactivating bromo and formyl groups would be expected to increase the activation energy and thus slow the reaction rate compared to a more activated ring. For reactions involving the formyl group, the steric hindrance from the ortho-bromo group could potentially influence the rate of nucleophilic attack at the carbonyl carbon.

Thermodynamics: The thermodynamic stability of the products will determine the position of equilibrium. In cross-coupling reactions, the formation of stable C-C or C-N bonds provides a strong thermodynamic driving force. In cyclization reactions, the formation of stable, aromatic heterocyclic rings like quinoxalines provides a significant thermodynamic advantage, driving the reaction to completion.

Quantitative analysis through methods such as Hammett plots, computational modeling (e.g., DFT calculations), and experimental rate studies would be necessary to fully elucidate the kinetic and thermodynamic profiles of reactions involving this compound.

Academic Applications and Mechanistic Biological Studies in Vitro

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The chemical architecture of 2-(2-Bromo-4-formylphenoxy)acetamide makes it an excellent starting material for the synthesis of more complex molecules. The aldehyde group provides a reactive site for condensation and cyclization reactions, while the phenoxyacetamide core offers a stable scaffold for further functionalization.

Researchers have utilized related structures, such as 2-(4-formylphenoxy)-N-(aryl)acetamides, as key intermediates in multicomponent reactions to construct novel, fused 4H-pyran systems. arkat-usa.org These reactions typically involve the condensation of the formylphenoxy acetamide (B32628) with malononitrile (B47326) and an active methylene (B1212753) reagent, demonstrating the utility of the formylphenoxy acetamide core in generating complex heterocyclic frameworks. arkat-usa.org The synthesis of the parent compound, 2-(2-formylphenoxy)acetamide, has been achieved through the reaction of salicylaldehyde (B1680747) with 2-chloroacetamide (B119443) in the presence of a weak base like potassium carbonate. researchgate.net This straightforward synthesis allows for its ready availability for further chemical elaboration. Its confirmed crystal structure provides precise data on bond lengths and angles, which is crucial for designing subsequent synthetic steps and for computational studies like molecular docking. researchgate.net

Scaffold for Pharmacophore Hybridization and Rational Drug Design Research

The this compound structure is an attractive scaffold for pharmacophore hybridization, a strategy in drug design that combines two or more pharmacophoric units into a single molecule to enhance affinity and efficacy for biological targets. arkat-usa.orgnih.gov The core structure allows for the systematic introduction of different bioactive moieties, enabling the exploration of chemical space and the development of compounds with improved pharmacological profiles.

The design of novel analogues based on the acetamide scaffold is guided by established medicinal chemistry principles. Rational drug design, often aided by in silico methods like molecular docking, aims to optimize the interaction of the molecule with its biological target. nih.govnih.gov For instance, molecular hybridization has been used to design novel 2-hydroxyphenyl substituted aminoacetamides by combining the aminoacetamide scaffold with a 2-hydroxyphenyl motif to create new antifungal agents. nih.gov Similarly, in the design of TRPV1 agonists, docking experiments and molecular dynamics simulations guided the introduction of lipophilic iodine and flat pyridine/benzene (B151609) groups to the core structure to improve ligand-binding properties. nih.gov

The synthesis of hybrid molecules often involves linking the core scaffold with other known bioactive heterocyclic systems. nih.gov For example, 2-mercaptobenzothiazole (B37678), a privileged heterocyclic scaffold with known antimicrobial activity, has been linked with various amines through an acetamide linker to enhance potency. nih.gov This approach leverages the known biological activities of different fragments to create new chemical entities with potentially synergistic or enhanced effects.

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. By synthesizing a series of related analogues and evaluating their biological activity, researchers can identify the key structural features responsible for their potency and selectivity.

For a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, SAR trends clearly indicated that the highest activity was found in derivatives with unsubstituted phenyl rings or those with ortho- and meta-substituents on the phenyl ring. nih.gov In the development of antifungal 2-((2-hydroxyphenyl)methylamino)acetamide derivatives, systematic studies revealed that the hydroxyl and carbonyl groups were crucial for their fungicidal activity. nih.gov For a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds containing a nitro moiety showed higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov These studies provide valuable insights that guide the further modification of the scaffold to achieve desired biological effects.

Mechanistic Investigations of Biological Activity (In Vitro Models)

Derivatives built upon the phenoxyacetamide scaffold have been extensively evaluated in vitro to determine their potential as antiproliferative and antimicrobial agents.

Numerous studies have demonstrated the cytotoxic and antiproliferative potential of acetamide derivatives against a variety of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC₅₀) or the 50% lethal dose (LD₅₀) to quantify the potency of the compounds.

For example, a series of novel acetamide derivatives were tested against human promyelocytic leukemia (HL-60), lung cancer (A549), breast adenocarcinoma (T-47D), and human colon cancer (LoVo) cell lines. researchgate.net Certain compounds showed high cytotoxic activity against the HL-60 cell line, with IC₅₀ values lower than 12 µg/ml. researchgate.net Two specific compounds from this series demonstrated the highest activity against all tested cancer cell lines. researchgate.net In another study, phenylacetamide derivatives showed promise in controlling the growth of cancer cells by inducing apoptosis, with one derivative exhibiting an IC₅₀ value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir

Thiazolidinone derivatives synthesized from 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide were found to be anti-proliferative against leukemic CEM cell lines at concentrations ranging from 75 to 250 μM. ijpsr.com Furthermore, certain acetoxycoumarin derivatives have also been evaluated, with one compound showing an LD₅₀ of 48.1 μM in the A549 lung cancer cell line and 45.1 μM in the CRL 1548 liver cancer cell line. nih.gov These findings underscore the potential of the acetamide scaffold in developing new anticancer agents.

| Compound Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-(pyridin-4-ylimino)acetamide derivatives | HL-60 (leukemia) | IC₅₀ | < 12 µg/ml | researchgate.net |

| Phenylacetamide derivative (3d) | MDA-MB-468 (breast cancer) | IC₅₀ | 0.6 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 (pheochromocytoma) | IC₅₀ | 0.6 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 (breast cancer) | IC₅₀ | 0.7 ± 0.08 µM | tbzmed.ac.ir |

| Thiazolidinone derivative | CEM (leukemia) | Effective Conc. | 75 - 100 µM | ijpsr.com |

| Acetoxycoumarin derivative (7) | A549 (lung cancer) | LD₅₀ | 48.1 µM | nih.gov |

| Acetoxycoumarin derivative (7) | CRL 1548 (liver cancer) | LD₅₀ | 45.1 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 (prostate cancer) | IC₅₀ | 52 µM | nih.gov |

The acetamide scaffold is also a key component in the development of new antimicrobial agents. Derivatives have been tested against a wide range of bacterial and fungal pathogens.

The synthetic amide 2-bromo-N-phenylacetamide has demonstrated a potent fungicidal effect against fluconazole-resistant Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. researchgate.net It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for 87.5% of the strains and a minimum fungicidal concentration (MFC) of 64 µg/mL for 81.25% of the strains. researchgate.net Against C. glabrata oral isolates specifically, 2-bromo-N-phenylacetamide showed an MIC of 16 µg/mL and an MFC of 32-64 µg/mL, indicating strong fungicidal activity. researchgate.net

In the realm of antibacterial research, 2-mercaptobenzothiazole acetamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov Certain synthesized compounds exhibited MIC values against E. coli, S. typhi, S. aureus, and B. subtilis that were comparable to the standard drug levofloxacin. nih.gov Another study on 2-amino-N-(p-Chlorophenyl) acetamide derivatives reported moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com One derivative in this series showed the highest effect against S. aureus with a disk inhibition zone of 23.5 mm. irejournals.com

| Compound Class | Microbial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MIC | 32 µg/mL | researchgate.net |

| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MFC | 64 µg/mL | researchgate.net |

| 2-bromo-N-phenylacetamide | Candida glabrata (oral isolates) | MIC | 16 µg/mL | researchgate.net |

| 2-bromo-N-phenylacetamide | Candida glabrata (oral isolates) | MFC | 32-64 µg/mL | researchgate.net |

| 2-mercaptobenzothiazole acetamide derivative (2b) | B. subtilis | MIC | Lower than levofloxacin | nih.gov |

| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) | S. aureus | Disk Inhibition Zone | 23.5 mm | irejournals.com |

| 2-((2-hydroxyphenyl)methylamino)acetamide derivative (5e) | S. sclerotiorum | EC₅₀ | 2.89 µg/mL | nih.gov |

In Vitro Enzyme Inhibition Mechanisms (e.g., Urease, Topoisomerase)

While direct enzymatic inhibition studies specifically naming this compound are not extensively documented in publicly available literature, the broader class of phenoxy acetamide derivatives has been investigated for such properties. The analysis of structurally related compounds provides insight into the potential mechanisms by which this compound might interact with enzymes like urease and topoisomerase.

Urease Inhibition: Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. researchgate.net Its inhibition is a key strategy in managing conditions like peptic ulcers caused by Helicobacter pylori and in agricultural applications to prevent ammonia volatilization from urea-based fertilizers. researchgate.netacs.org The inhibition mechanism often involves the interaction of inhibitor molecules with the nickel ions in the enzyme's active site. nih.gov Compounds with functional groups containing electronegative atoms such as oxygen, nitrogen, and sulfur can chelate these nickel ions, disrupting the enzyme's catalytic activity. mdpi.com

Derivatives of acetamide and related structures have shown potential as urease inhibitors. For instance, terpenes like camphene (B42988) have demonstrated competitive inhibition of urease. researchgate.net The this compound molecule, with its ether oxygen, amide oxygen, and nitrogen, possesses the necessary functional groups that could potentially coordinate with the nickel centers of urease, thereby acting as an inhibitor. The formyl and bromo groups on the phenyl ring would further modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and inhibitory mechanism.

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. researchgate.net They are significant targets for anticancer drugs. researchgate.net Topoisomerase inhibitors can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex leading to DNA breaks, or "catalytic inhibitors," which interfere with the enzyme's catalytic cycle without causing DNA damage. researchgate.netmdpi.com

Phenoxy acetamide scaffolds are present in various molecules designed as enzyme inhibitors. For example, 2-methoxycinnamaldehyde, a compound from Cinnamomum verum, has been reported to target both topoisomerase I and II. researchgate.net The planar aromatic ring of this compound could intercalate between DNA base pairs, while the acetamide side chain could interact with the enzyme itself, a common mechanism for many topoisomerase inhibitors. The specific substitutions on the phenyl ring would be critical in determining the precise mode of interaction and the compound's efficacy as a potential topoisomerase inhibitor.

Receptor Interaction Studies via Molecular Docking (In Silico and In Vitro Correlation)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. libretexts.org It is widely used to understand drug-receptor interactions and to screen for potential therapeutic agents. libretexts.org Numerous studies have utilized molecular docking to investigate acetamide derivatives, providing a framework for predicting the behavior of this compound.

A study on the closely related compound, 2-(2-Formylphenoxy)acetamide (lacking the bromo substituent), performed molecular docking to evaluate its potential antiviral activity against SARS-CoV-2. The results indicated a good binding affinity for the target protein 6NUS, suggesting that the formylphenoxy acetamide scaffold can effectively fit into specific protein binding pockets. The interactions were likely stabilized by hydrogen bonds and other non-covalent interactions involving the amide and formyl groups.

In another study, a different bromo-phenoxy-acetamide derivative, 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide, was investigated for its antioxidant properties through molecular docking. The docking results corroborated the in vitro findings, showing strong binding energy and inhibitory interactions with the target protein, cytochrome P450. This highlights the utility of combining in silico and in vitro methods to validate findings.